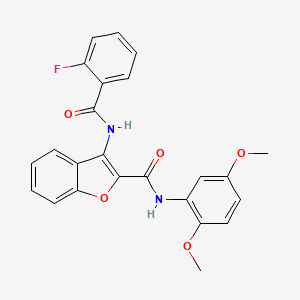
3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide" is a benzenesulfonamide derivative, which is a class of compounds known for their diverse biological activities. This particular compound has not been directly studied in the provided papers, but related compounds have been synthesized and evaluated for various biological activities, including inhibition of kynurenine 3-hydroxylase, antibacterial properties, antidiabetic activity, anticancer activity, and more .
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves condensation reactions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole . Similar synthetic strategies could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring and a benzothiazole moiety. The crystal structure of a related compound showed specific interplanar angles and intramolecular hydrogen bonding, which could influence the biological activity . These structural features are important for the binding and interaction of the compounds with their biological targets.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including the formation of metal complexes, as seen with neodymium(III) and thallium(III) complexes . These reactions can alter the properties and potential applications of the compounds. The reactivity of the sulfonyl group and the benzothiazole ring is crucial for the biological activity and the potential to form complexes with metals or other chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and molar conductance, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for pharmaceutical applications. For example, the solubility can affect the bioavailability of the compound, and the molar conductance can provide insights into the ionic nature of metal complexes .
Scientific Research Applications
Synthesis and Antitumor Activity
Researchers have developed novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives, including compounds with N-(benzothiazol-2-yl) moieties, by reacting specific potassium salts with 2-aminothiophenol, among others. These compounds were evaluated for their antitumor activities, with certain derivatives showing remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, highlighting their potential in cancer therapy (J. Sławiński & Z. Brzozowski, 2006).
Antibacterial Activity
Another study synthesized novel 4-chloro-2-mercaptobenzenesulfonamide derivatives, including interactions with N-(benzenesulfonyl) groups, and screened them for their antibacterial activities. Some compounds demonstrated promising activity against various Gram-positive bacterial strains, indicating their potential use in developing new antibacterial agents (J. Sławiński et al., 2013).
Environmental Occurrence and Analytical Methods
Benzothiazoles, benzotriazoles, and benzenesulfonamides, due to their wide use in industry and as household chemicals, have been identified as emerging organic pollutants. Research has been conducted to review analytical methods for their determination in environmental matrices, discussing their occurrence and behavior during sewage treatment. This work underscores the importance of monitoring and mitigating the environmental impact of these compounds (P. Herrero et al., 2014).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c17-12-7-4-8-13-15(12)19-16(23-13)18-14(20)9-10-24(21,22)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMWPAOFNZQLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2546501.png)
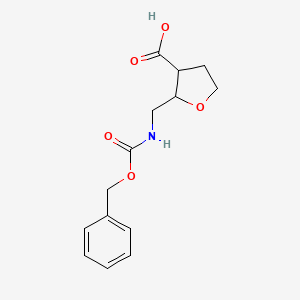
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2546503.png)
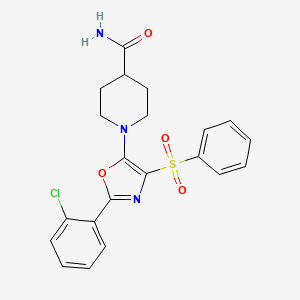
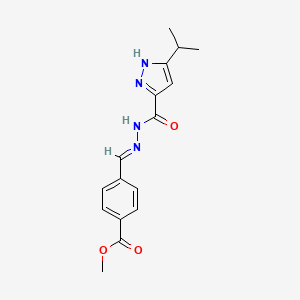
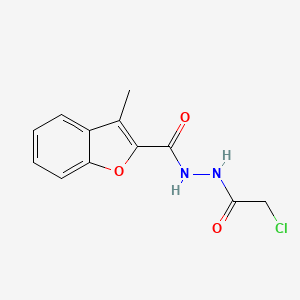
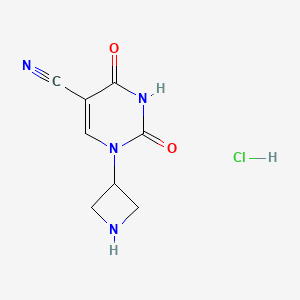
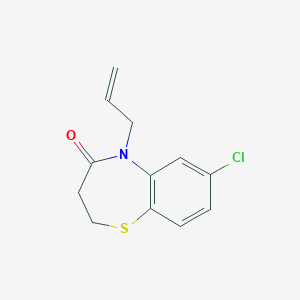
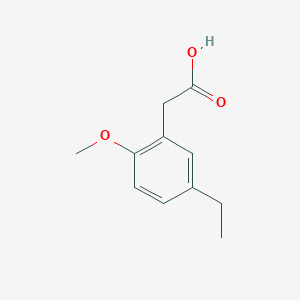
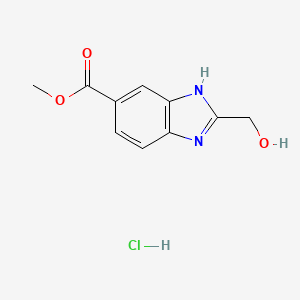
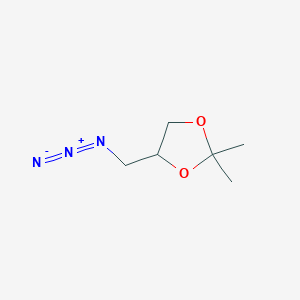
![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546521.png)

